2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride
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Overview
Description
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride is a deuterated derivative of piperazine, a compound commonly used in medicinal chemistry. The presence of deuterium atoms in the molecule can significantly alter its pharmacokinetic properties, making it a subject of interest in drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride typically involves the deuteration of piperazine followed by the introduction of the acetic acid moiety. The deuteration process can be achieved using deuterium gas or deuterated reagents under specific conditions to ensure the incorporation of deuterium atoms at the desired positions. The final step involves the formation of the dihydrochloride salt, which is achieved by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuteration processes, followed by purification steps to ensure the high purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of drug metabolism and pharmacokinetics.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride involves its interaction with specific molecular targets in the body. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation, leading to prolonged activity. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The non-deuterated parent compound.
Deuterated Piperazine Derivatives: Other deuterated analogs with different substitution patterns.
Uniqueness
The uniqueness of 2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride lies in its specific deuteration pattern, which can significantly alter its pharmacokinetic and pharmacodynamic properties compared to non-deuterated analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C6H14Cl2N2O2 |
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Molecular Weight |
225.14 g/mol |
IUPAC Name |
2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; |
InChI Key |
VRHFOVPTDPQEMN-VHGLFXLXSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)O)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CN(CCN1)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
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